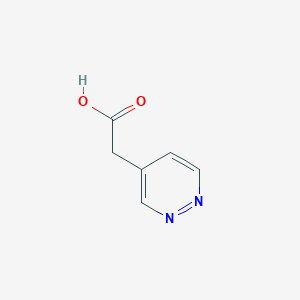

2-(Pyridazin-4-YL)acetic acid

説明

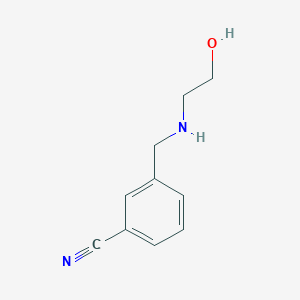

“2-(Pyridazin-4-YL)acetic acid” is a chemical compound with the molecular formula C6H6N2O2. It is a member of pyridines and its sodium salt derivative is known as Sodium 2-(pyridazin-4-yl)acetate .

Synthesis Analysis

The synthesis of pyridazinone derivatives, which “2-(Pyridazin-4-YL)acetic acid” is a part of, has been widely studied. The synthetic route often involves the reaction between maleic anhydride and aromatic amines . Another common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .

Molecular Structure Analysis

The molecular structure of “2-(Pyridazin-4-YL)acetic acid” is characterized by a pyridazine ring, which is a nitrogen-containing heterocycle . The pyridazine ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons .

Chemical Reactions Analysis

The chemical reactions involving “2-(Pyridazin-4-YL)acetic acid” and its derivatives are diverse. For instance, Lewis acids play an important role in selectively synthesizing six-membered heterocycles, including pyridines and pyrimidines .

科学的研究の応用

- The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .

- These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

- The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .

- Pyrazines and pyridazines fused to 1,2,3-triazoles comprise a set of heterocycles obtained through a variety of synthetic routes .

- Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

- Recent applications detail the use of these heterocycles in medicinal chemistry (c-Met inhibition or GABA A modulating activity) as fluorescent probes and as structural units of polymers .

Medicinal Chemistry Research

Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines

Discovery of 2‑(Imidazo[1,2‑b]pyridazin-2-yl)acetic Acid

- A simple and effective method for the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

- Substituted imidazo [1,2- a ]pyridines possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .

- Several studies have proposed the use of imidazo- [1,2- a ]pyridine derivatives for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .

- In medicine, imidazo [1,2- a ]pyridin-3-yl-acetic acid derivatives are most widely used, which include zolpidem 1 and alpidem 2 . Zolpidem 1 is used to treat short-term insomnia, as well as some disorders of brain function .

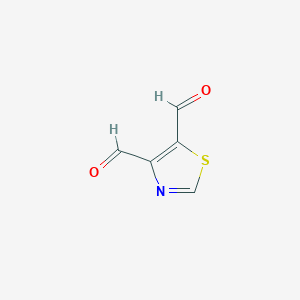

- Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

- It has been observed over the years that thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids

Thiazoles: Having Diverse Biological Activities

Discovery of 2‑(Imidazo[1,2‑b]pyridazin-2-yl)acetic Acid

- A simple and effective method for the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

- Substituted imidazo [1,2- a ]pyridines possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .

- Several studies have proposed the use of imidazo- [1,2- a ]pyridine derivatives for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .

- In medicine, imidazo [1,2- a ]pyridin-3-yl-acetic acid derivatives are most widely used, which include zolpidem 1 and alpidem 2 . Zolpidem 1 is used to treat short-term insomnia, as well as some disorders of brain function .

- Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

- It has been observed over the years that thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

- This study identified 2- (imidazo [1,2- b ]pyridazin-2-yl)acetic acid as a novel ligand-scaffold leading to analogues with relatively high affinity (Ki 0.19–2.19 μM) and >50 times selectivity for the [ 3 H]NCS-382 over [ 3 H]muscimol binding sites .

- The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .

- These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

- The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .

Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids

Thiazoles: Having Diverse Biological Activities

Discovery of 2‑(Imidazo[1,2‑b]pyridazin-2-yl)acetic Acid

The Pyridazine Heterocycle in Molecular Recognition and Drug Discovery

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-pyridazin-4-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-6(10)3-5-1-2-7-8-4-5/h1-2,4H,3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQYWRVLLZGFFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridazin-4-YL)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline](/img/structure/B1386504.png)

![N-Methyl-N-[(5-piperidin-1-yl-2-furyl)methyl]amine](/img/structure/B1386507.png)

![4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B1386516.png)

![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1386518.png)

![[6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine](/img/structure/B1386520.png)

![[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine](/img/structure/B1386522.png)

![3-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid](/img/structure/B1386524.png)